molecular formula C6H14ClNS B2378730 3-Methyl-1,4-thiazepane hydrochloride CAS No. 2126163-10-6

3-Methyl-1,4-thiazepane hydrochloride

Cat. No. B2378730
M. Wt: 167.7
InChI Key: YDVWWGPWZJPLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,4-thiazepane hydrochloride is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiazepane ring in its structure. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various physiological and biochemical effects.

Scientific Research Applications

1. Synthesis for Screening Libraries

3-Methyl-1,4-thiazepane hydrochloride, as part of the 1,4-thiazepane family, is used in synthesizing compounds for screening libraries. These compounds are crucial for identifying new ligands for bromodomains, a family of protein interaction modules (Pandey et al., 2020).

2. Development of Anti-Trypanosoma Agents

Researchers have explored the potential of 1,4-thiazepane derivatives, such as 3-Methyl-1,4-thiazepane hydrochloride, in developing new agents against Trypanosoma brucei brucei, a pathogen causing sleeping sickness (Vairoletti et al., 2019).

3. Chemical Reactivity with Cysteine

Studies have shown that compounds like 3-Methyl-1,4-thiazepane hydrochloride can undergo unique reactions with cysteine, leading to the formation of novel structural types such as hexahydro-1,4-thiazepines (Starkenmann et al., 2005).

4. Synthesis of Novel Antimicrobial Agents

1,4-Thiazepane derivatives are being synthesized and investigated for their antimicrobial properties. This includes studies to understand their mechanism of action and potential application in medicinal chemistry (Agh-Atabay et al., 2003).

5. Development of Cardiovascular Therapeutics

Research into 1,4-thiazepane derivatives like 3-Methyl-1,4-thiazepane hydrochloride also encompasses the exploration of their potential as cardiovascular therapeutics. This involves evaluating their effects on the cardiovascular system and their potential benefits in treating related diseases (Drapak et al., 2019).

6. Anticancer Research

The exploration of 1,4-thiazepane derivatives in cancer research is an ongoing area of interest. These compounds are being synthesized and evaluated for their efficacy against various cancer cell lines, contributing to the development of new anticancer drugs (Gomha et al., 2017).

properties

IUPAC Name

3-methyl-1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVWWGPWZJPLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,4-thiazepane hydrochloride

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